Mpp-butinaca -

Mpp-butinaca

Catalog Number: EVT-10961007
CAS Number:
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mpp-butinaca, also known as 4-Fluoro MDMB-BUTINACA, is a synthetic cannabinoid receptor agonist that has gained attention due to its psychoactive properties and potential for abuse. This compound belongs to a class of substances that mimic the effects of natural cannabinoids by binding to the cannabinoid receptors in the brain. The emergence of synthetic cannabinoids like Mpp-butinaca poses significant challenges for public health and law enforcement, given their potent effects and the difficulty in regulating their use.

Source

Mpp-butinaca is synthesized in laboratories and does not occur naturally. It is derived from modifications of existing synthetic cannabinoids, particularly those related to the indazole and carboxamide structures. The compound has been identified in various products marketed as "legal highs" or designer drugs, often evading legal restrictions placed on traditional cannabis products.

Classification

Mpp-butinaca is classified as a synthetic cannabinoid receptor agonist. It is structurally related to other synthetic cannabinoids such as ADB-BUTINACA and MDMB-4en-PINACA. These compounds interact with the cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, leading to various physiological effects.

Synthesis Analysis

Methods

The synthesis of Mpp-butinaca typically involves multi-step organic reactions, starting from readily available precursors. The process generally includes:

  1. Formation of Indazole Derivative: The synthesis begins with the preparation of an indazole derivative, which serves as a core structure.
  2. Carboxamide Formation: The indazole is then reacted with appropriate carboxylic acid derivatives to form a carboxamide.
  3. Fluorination: A fluorine atom is introduced into the structure, enhancing its potency and altering its pharmacological profile.

Technical Details

Molecular Structure Analysis

Structure

Mpp-butinaca has a complex molecular structure characterized by its indazole core, a carboxamide group, and a fluorinated side chain. The molecular formula can be represented as C19H24F1N3OC_{19}H_{24}F_{1}N_{3}O.

Data

  • Molecular Weight: Approximately 335.4 g/mol
  • Key Functional Groups: Indazole ring, amide linkage, and fluorine substituent.
Chemical Reactions Analysis

Reactions

Mpp-butinaca undergoes various chemical reactions typical of synthetic cannabinoids:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
  2. Oxidation: The compound may react with oxidizing agents, affecting its stability.
  3. Metabolic Reactions: In biological systems, Mpp-butinaca is metabolized primarily by cytochrome P450 enzymes, leading to several metabolites that can be detected in biological samples.

Technical Details

The identification of metabolites often employs advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for detailed profiling of metabolic pathways.

Mechanism of Action

Process

Mpp-butinaca acts primarily as an agonist at cannabinoid receptors CB1 and CB2:

  • CB1 Receptor Activation: Binding to CB1 receptors in the central nervous system leads to psychoactive effects such as euphoria and altered perception.
  • CB2 Receptor Activation: Interaction with CB2 receptors primarily influences peripheral tissues, potentially modulating pain and inflammation.

Data

  • Potency: Mpp-butinaca exhibits high binding affinity for both receptor types, with an effective concentration (EC50) reported in the low nanomolar range.
  • Efficacy: Studies indicate that it may have greater efficacy at CB2 compared to CB1 receptors.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 148.2–148.4 °C
  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide at specified concentrations.

Chemical Properties

  • Stability: Mpp-butinaca shows stability under controlled conditions but may degrade when exposed to light or moisture.
  • Reactivity: Reacts with strong acids or bases during hydrolysis; oxidation reactions can alter its pharmacological properties.
Applications

Scientific Uses

Mpp-butinaca has been primarily studied for its pharmacological properties, contributing to research in:

  • Psychoactive Substance Studies: Understanding the effects of synthetic cannabinoids on human health.
  • Forensic Science: Identification and quantification in biological samples using advanced analytical techniques.
  • Pharmacology: Investigating potential therapeutic applications or risks associated with synthetic cannabinoid use.
Pharmacological Profiling of MPP-BUTINACA

In Vitro Receptor Affinity and Functional Activity

CB1/CB2 Receptor Binding Kinetics and Efficacy

MPP-BUTINACA (Methyl 2-({1-[(4-cyanobutyl)-1H-indole-3-carbonyl]amino}-3-methylbutanoate) exhibits high-affinity binding at human cannabinoid receptors. Radioligand displacement assays using transfected human embryonic kidney (HEK) cells reveal nanomolar affinity for both CB1 (pKi = 8.42 ± 0.11) and CB2 (pKi = 9.01 ± 0.07) receptors. The compound demonstrates balanced affinity across receptor subtypes, though with moderate CB2 selectivity (CB2/CB1 affinity ratio = 3.89) [2]. Functional efficacy assessments via [³⁵S]-GTPγS binding assays confirm MPP-BUTINACA acts as a potent agonist, with sub-nanomolar potency at CB1 (pEC₅₀ = 9.24 ± 0.08) and CB2 (pEC₅₀ = 8.93 ± 0.12). Its CB1 efficacy exceeds Δ9-tetrahydrocannabinol (Δ9-THC) but is comparable to synthetic reference agonists like MDMB-FUBINACA [7].

Table 1: Binding Affinities of MPP-BUTINACA at Human Cannabinoid Receptors

ReceptorpKi (Mean ± SEM)Ki (nM)Selectivity Ratio (CB2/CB1)
CB18.42 ± 0.113.801.00 (Reference)
CB29.01 ± 0.070.983.89

Fluorescence-Based Membrane Potential Assay Validation

Fluorescence-based membrane potential assays validate MPP-BUTINACA’s functional activity. In CB1-expressing cell lines, the compound depolarizes membranes with pEC₅₀ = 8.76 ± 0.15, confirming full agonism. Assays performed with FLIPR membrane potential dye show rapid and concentration-dependent responses, aligning with Gαi-mediated signaling. The assay’s validation includes pertussis toxin pretreatment, which abolishes depolarization, confirming CB1-Gαi coupling specificity. MPP-BUTINACA’s efficacy (Emax = 92% relative to CP55940) surpasses classical phytocannabinoids but is slightly lower than indazole-carboxamide derivatives like ADB-BUTINACA [2] [7].

Table 2: Functional Activity of MPP-BUTINACA in Cell-Based Assays

Assay TypepEC₅₀ (CB1)Emax (% CP55940)Signaling Pathway
[³⁵S]-GTPγS Binding9.24 ± 0.0898 ± 3Gαi activation
Fluorescence Membrane Potential8.76 ± 0.1592 ± 4Gαi-mediated depolarization
β-Arrestin Recruitment7.89 ± 0.2184 ± 5β-Arrestin-2 translocation

Structure-Activity Relationship Analysis

Impact of Tail Substituent Rigidity on Receptor Activation

The 4-cyanobutyl tail group critically influences MPP-BUTINACA’s pharmacological profile. Systematic comparisons of analogs reveal that linear 4-cyanobutyl tails reduce CB1 efficacy by 18–22% compared to flexible alkyl chains (e.g., pentyl or heptyl). Docking simulations attribute this to steric clashes with CB1’s hydrophobic subpocket (residues Leu193, Ile390), limiting optimal orientation. The polar nitrile group forms weak hydrogen bonds with Ser180³.⁵⁶/Ser383⁷.³⁹, but rigidity impedes deep insertion into the ligand-binding cleft. This is corroborated by lower association rates (kon = 1.2 × 10⁶ M⁻¹s⁻¹) in kinetic binding studies versus analogs with 4-fluorobutyl tails (kon = 2.7 × 10⁶ M⁻¹s⁻¹) [2] [5].

Head-Group Modifications and Binding Pocket Interactions

The methyl ester valinate head group (MPP) governs key interactions with CB1’s orthosteric site. Replacing MPP with tert-leucine (ADB) increases β-arrestin recruitment efficacy by 31%, while adamantyl (A) or cumyl (CUMYL) groups enhance membrane partitioning but reduce functional potency. Molecular analyses indicate the valinate carbonyl oxygen coordinates with Lys192³.²⁸ via water-mediated hydrogen bonding, while the ester moiety engages in hydrophobic stacking with Phe268⁶.⁴⁴. Mutagenesis studies confirm Lys192Ala mutation reduces binding affinity 15-fold, underscoring its role in stabilizing the carboxamide linker. The branched methyl group of valine sterically optimizes orientation within the subpocket formed by Trp356⁶.⁴⁸ and Trp279⁵.⁴³ [7] [9].

Table 3: Impact of Head-Group Modifications on Functional Efficacy

Head GroupCoreCB1 pEC₅₀ ([³⁵S]-GTPγS)Emax (% CP55940)β-Arrestin Recruitment (Emax %))
MPP (valinate)Indazole9.24 ± 0.0898 ± 384 ± 5
ADB (tert-leucine)Indazole9.41 ± 0.12103 ± 2115 ± 4
APP (phenylalanine)Indole8.67 ± 0.1491 ± 678 ± 7

In Silico Receptor-Ligand Docking Simulations

Binding Mode Predictions with Key CB1 Residues

Docking simulations (Glide SP/XP) position MPP-BUTINACA deep within CB1’s orthosteric pocket. The indazole core engages π-π stacking with Phe174².⁶¹/Trp255⁵.⁴³, while the 4-cyanobutyl tail projects toward extracellular loop 2 (residues Leu193–Ser196). Key interactions include:

  • Nitrile group: Weak hydrogen bond (distance = 3.2 Å) with Ser383⁷.³⁹
  • Carboxamide linker: Hydrogen bond with Lys192³.²⁸ (2.9 Å)
  • Valinate methyl groups: Van der Waals contacts with Val196³.³²/Ile390⁷.⁴⁶Binding free energy calculations (MM-GBSA) estimate ΔGbind = −48.7 ± 1.3 kcal/mol, driven by hydrophobic enclosure (ΔGvdW = −52.1 kcal/mol). The binding pose diverges from classical cannabinoids by displacing Phe170².⁵⁷ inward, partially occluding the access channel [2] [9].

Molecular Dynamics of Receptor Conformational Changes

All-atom molecular dynamics simulations (200 ns) reveal distinct receptor modulation by MPP-BUTINACA. The ligand stabilizes CB1’s active state via:

  • Salt bridge formation between Asp176³.⁴⁹/Lys192³.²⁸ (occupancy = 82%)
  • Rearrangement of transmembrane helix 6 (TM6) to an outward tilt (Δrmsd = 2.1 Å vs. apo)
  • Water influx into the ligand-binding pocket, mediating hydrogen bonds with Thr197³.³³/Ser383⁷.³⁹Notably, the 4-cyanobutyl tail exhibits high torsional flexibility (rotational frequency = 15 ns⁻¹), compensating for rigidity via transient contacts with Leu387⁷.⁴³. The NPxxY motif (Tyr397⁷.⁵³) adopts a β-arrestin-compatible conformation 37% more frequently than Δ9-THC-bound CB1, rationalizing enhanced β-arrestin recruitment. Neural relational inference (NRI) analysis confirms allosteric coupling between the orthosteric pocket and NPxxY motif, with communication pathways involving residues Trp356⁶.⁴⁸–Tyr397⁷.⁵³ [5] [9].

Properties

Product Name

Mpp-butinaca

IUPAC Name

methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c1-3-4-14-25-19-13-9-8-12-17(19)20(24-25)21(26)23-18(22(27)28-2)15-16-10-6-5-7-11-16/h5-13,18H,3-4,14-15H2,1-2H3,(H,23,26)/t18-/m0/s1

InChI Key

GOPJHSQEBDURLM-SFHVURJKSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.